molecular formula C21H18Cl2N2O3S B7719940 2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide

Cat. No.: B7719940
M. Wt: 449.3 g/mol
InChI Key: DKALLGQVJAFPFC-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzyl chloride with 4-chlorobenzenesulfonamide under basic conditions to form the intermediate. This intermediate is then reacted with N-phenylacetamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of acids or bases as catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(4-chlorophenyl)methanone
  • 4-chlorobenzenesulfonamide
  • N-phenylacetamide

Uniqueness

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c22-17-8-6-16(7-9-17)14-25(15-21(26)24-19-4-2-1-3-5-19)29(27,28)20-12-10-18(23)11-13-20/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKALLGQVJAFPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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